tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate
CAS No.: 544443-41-6
Cat. No.: VC7124908
Molecular Formula: C12H24N2O2
Molecular Weight: 228.336
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 544443-41-6 |
---|---|
Molecular Formula | C12H24N2O2 |
Molecular Weight | 228.336 |
IUPAC Name | tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate |
Standard InChI | InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-6-7-13-8-12(9,4)5/h9,13H,6-8H2,1-5H3,(H,14,15) |
Standard InChI Key | UPXRTDGIBOVLGV-VIFPVBQESA-N |
SMILES | CC1(CNCCC1NC(=O)OC(C)(C)C)C |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
tert-Butyl N-(3,3-dimethylpiperidin-4-yl)carbamate possesses a piperidine backbone with stereochemical specificity at the 4-position, designated as (4S) in its IUPAC name . The tert-butyl group confers steric hindrance, enhancing stability against enzymatic and chemical degradation. Key identifiers include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 228.33 g/mol | |
CAS Number | 473838-73-2 (free base) | |
SMILES | CC1(CNCC[C@@H]1NC(=O)OC(C)(C)C)C | |
InChIKey | UPXRTDGIBOVLGV-VIFPVBQESA-N |
The Boc group () protects the amine, enabling selective reactions in multi-step syntheses.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for the hydrochloride salt (CAS 2228894-57-1) reveals distinct proton environments:
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NMR (600 MHz, CDCl): Peaks at δ 1.44 (s, 9H, tert-butyl), 3.41 (s, 1H, piperidine), and 1.93–1.29 (m, piperidine ring protons).
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NMR: Resonances at 155.20 ppm (carbamate carbonyl) and 78.96 ppm (tert-butyl quaternary carbon).
Synthesis and Optimization
Primary Synthetic Route
The compound is synthesized via Boc protection of 3,3-dimethylpiperidin-4-amine using tert-butyl chloroformate in the presence of triethylamine:
Reaction Conditions:
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Solvent: Tetrahydrofuran (THF) or dichloromethane
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Temperature: 0–25°C
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Yield: 70–85% after purification
Industrial-Scale Production
Continuous flow reactors optimize large-scale synthesis by enhancing heat transfer and reducing reaction times. Key parameters include:
Parameter | Optimal Value | Outcome |
---|---|---|
Residence Time | 10–15 minutes | 90% conversion |
Temperature | 20°C | Minimizes side reactions |
Catalyst | DMAP (0.1 eq) | Accelerates Boc protection |
Pharmacological Profile and Neuroprotective Effects
In Vitro Neuroprotection
The hydrochloride salt demonstrates moderate activity in protecting astrocytes from amyloid beta (Aβ) 1-42-induced toxicity (IC = 18.7 μM). Proposed mechanisms include:
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Antioxidant activity: Scavenging reactive oxygen species (ROS) generated by Aβ aggregates.
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Anti-apoptotic effects: Downregulation of caspase-3 and Bax/Bcl-2 ratio.
Cytotoxicity Profile
In MTT assays, the compound exhibits low cytotoxicity (CC > 100 μM in HEK293 cells), suggesting a favorable therapeutic index.
Stability and Pharmacokinetic Considerations
Hydrolytic Stability
The Boc group resists hydrolysis under physiological conditions (pH 7.4, 37°C), with <5% degradation over 24 hours. Acidic conditions (pH < 2) cleave the carbamate, releasing the free amine.
Pharmacokinetic Limitations
Despite in vitro efficacy, the compound shows poor blood-brain barrier (BBB) permeability (P = 2.1 × 10 cm/s). Esterase-mediated hydrolysis in plasma further reduces bioavailability.
Applications in Medicinal Chemistry
Intermediate for Neuroactive Agents
The compound serves as a precursor to piperidine-based dopamine reuptake inhibitors and sigma-1 receptor agonists.
Comparative Analysis of Carbamate Protections
Carbamate Derivative | Stability (t, pH 7.4) | BBB Permeability |
---|---|---|
tert-Butyl carbamate | 24 hours | Low |
Benzyl carbamate | 8 hours | Moderate |
9-Fluorenylmethyl carbamate | 48 hours | High |
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